1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
Overview
Description
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a propanone moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and nitroethane.
Reaction Conditions: The initial step involves a Henry reaction (nitroaldol reaction) between 4-bromobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-bromophenyl)-2-nitropropene.
Reduction: The nitro group in 1-(4-bromophenyl)-2-nitropropene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride can be compared with similar compounds such as:
1-Amino-3-(4-chlorophenyl)propan-2-one hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-Amino-3-(4-methylphenyl)propan-2-one hydrochloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYOVKBXSYCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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